Bis(4-isocyanatocyclohexyl)methane

Catalog No.
S584740
CAS No.
5124-30-1
M.F
C15H22N2O2
M. Wt
262.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-isocyanatocyclohexyl)methane

CAS Number

5124-30-1

Product Name

Bis(4-isocyanatocyclohexyl)methane

IUPAC Name

1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

InChI

InChI=1S/C15H22N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h12-15H,1-9H2

InChI Key

KORSJDCBLAPZEQ-UHFFFAOYSA-N

SMILES

C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O

Solubility

Reacts with water (NIOSH, 2016)
Soluble in acetone
Reacts

Synonyms

4,4'-diisocyanatodicyclohexylmethane, 4,4-methylene biscyclohexyl diisocyanate, dicyclohexylmethane-4,4'-diisocyanate, HMDI cpd, Hylene W, methylene bis(4-cyclohexylisocyanate), methylene bis(4-cyclohexylisocyanate), (trans-trans)-isomer

Canonical SMILES

C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O

Bis(4-isocyanatocyclohexyl)methane, also known as Hydrogenated MDI (HMDI), is an organic compound belonging to the class of isocyanates, specifically aliphatic diisocyanates []. While less common than its aromatic counterpart, Methylene diphenyl diisocyanate (MDI), HMDI finds applications in various scientific research fields due to its unique properties.

Polymer Synthesis and Material Science

HMDI's primary function in research is as a monomer for the synthesis of polyurethanes []. Polyurethanes are a versatile class of polymers with diverse applications. HMDI-based polyurethanes often exhibit improved properties compared to MDI-derived ones, such as:

  • Enhanced resistance to chemicals and solvents [].
  • Lower water absorption [].
  • Improved thermal stability [].

These characteristics make HMDI-based polyurethanes valuable for research in areas like:

  • Development of high-performance coatings and adhesives [].
  • Production of elastomers with improved mechanical properties [].
  • Creation of specialty materials for biomedical applications [].

Organic Chemistry Research

HMDI's reactivity with various functional groups makes it a useful tool in organic chemistry research. Scientists can utilize HMDI for:

  • Synthesis of isocyanate-terminated compounds through reactions with alcohols or amines [].
  • Crosslinking of polymers containing functional groups like hydroxyl or amine [].
  • Modification of biomolecules for conjugation or immobilization purposes [].

Bis(4-isocyanatocyclohexyl)methane, also known as Methylene bis(4-cyclohexylisocyanate) or Hydrogenated Methylene diphenyl diisocyanate, is an organic compound classified as a diisocyanate. Its chemical formula is C15H22N2O2C_{15}H_{22}N_{2}O_{2}, and it features a central methylene bridge connecting two cyclohexyl groups, each bearing an isocyanate functional group at the 4-position. This structure imparts unique properties compared to aromatic diisocyanates, such as Methylene diphenyl diisocyanate, making it less reactive and more suitable for specific applications in polymer chemistry .

Bis(4-isocyanatocyclohexyl)methane is primarily involved in reactions forming polyurethanes. The isocyanate groups react with hydroxyl groups from polyols to create urethane linkages, resulting in crosslinked polymer networks. A typical reaction can be represented as:

text
n R-NCO + n HO-R'-OH → [R-NH-COO-R'-O]n

In the presence of moisture, it can undergo hydrolysis to release carbon dioxide and form cyclohexyl diamines:

text
C_{15}H_{22}N_{2}O_{2} + H_{2}O → 2 C_{12}H_{24}N_{2} + CO_{2}

Reactions with water can generate exothermic reactions, releasing toxic gases such as carbon dioxide .

The compound exhibits significant health hazards upon exposure. It is classified as an irritant that can affect the skin, eyes, and respiratory system. Inhalation may lead to symptoms such as coughing, shortness of breath, and potentially pulmonary edema in severe cases. Chronic exposure may result in sensitization and allergic reactions .

The synthesis of Bis(4-isocyanatocyclohexyl)methane typically involves the phosgenation of dicyclohexylmethane diamine using phosgene. The reaction can be summarized as follows:

text
C_{12}H_{24}N_{2} + COCl₂ → C_{15}H_{22}N_{2}O_{2} + 2 HCl

This method yields the desired diisocyanate while controlling reaction conditions to minimize side products .

Bis(4-isocyanatocyclohexyl)methane finds applications primarily in the production of polyurethanes. These materials are utilized across various industries due to their versatility and enhanced properties compared to those derived from aromatic diisocyanates. Specific applications include:

  • Coatings
  • Adhesives
  • Sealants
  • Flexible foams
  • Rigid foams

Its unique properties allow for improved thermal and chemical resistance in these applications .

Interaction studies have shown that Bis(4-isocyanatocyclohexyl)methane reacts exothermically with various compounds, including amines, alcohols, and strong oxidizers. These interactions can lead to vigorous heat releases and should be managed carefully in industrial settings. The compound's reactivity profile necessitates handling precautions to avoid hazardous situations during processing .

Several compounds share structural or functional similarities with Bis(4-isocyanatocyclohexyl)methane. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
Methylene diphenyl diisocyanateAromatic DiisocyanateHigh reactivity; widely used in industry; forms rigid foams
Dicyclohexylmethane-4,4'-diisocyanateAliphatic DiisocyanateSimilar structure; used in specialty applications
Hydrogenated Methylene diphenyl diisocyanateSaturated DiisocyanateLower reactivity; better thermal stability
Methylene bis(4-cyclohexylisocyanate)Aliphatic DiisocyanateLess toxic; improved properties for specific applications

The primary distinction of Bis(4-isocyanatocyclohexyl)methane lies in its aliphatic structure, which results in lower toxicity and enhanced compatibility with various substrates compared to its aromatic counterparts .

Physical Description

1,1-methylene bis(4-isocyanatocyclohexane) is a clear colorless to light-yellow liquid. (NIOSH, 2016)
Liquid; PelletsLargeCrystals
Clear, colorless to light-yellow liquid.

Color/Form

Clear, colorless to light-yellow liquid

XLogP3

5.3

Flash Point

greater than 395 °F (NIOSH, 2016)
>395°F

Density

1.07 at 77 °F (NIOSH, 2016)
1.066 g/cu cm
1.07 at 77°F
(77°F): 1.07

LogP

log Kow = 6.11 (est)

Melting Point

less than 14 °F (NIOSH, 2016)
<14°F

UNII

6Y80AJA84R

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Vapor Pressure

0.001 mm Hg at 77 °F (NIOSH, 2016)
2.33X10-5 mm Hg at 25 °C (est)
0.001 mmHg at 77°F
(77°F): 0.001 mmHg

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

5124-30-1
13622-90-7
17901-48-3
18937-00-3
39444-87-6

Wikipedia

Dicyclohexylmethane-4,4'-diisocyanate

General Manufacturing Information

Cyclohexane, 1,1'-methylenebis[4-isocyanato-, (trans,trans)-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Adhesive manufacturing
All other basic organic chemical manufacturing
Paint and coating manufacturing
Cyclohexane, 1,1'-methylenebis[4-isocyanato-: ACTIVE

Analytic Laboratory Methods

Method: NIOSH 5525, Issue 1; Procedure: high performace liquid chromatography, ultraviolet/fluorescence detection; Analyte: MAP (1-(9-anthracenylmethyl)piperazine) derivatives of isocyanates; Matrix: air; Detection Limit: 0.2 nmole NCO per species per sample (0.2 nmole NCO equals 0.017 ug HDI per sample).
Method: OSHA PV2092; Procedure: high performance liquid chromatography using an ultraviolet or fluorescence detector; Analyte: methylene bis(4-cyclohexylisocyanate); Matrix: air; Detection Limit: 0.4 ug/cu m.

Dates

Modify: 2023-08-15

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